molecular formula C22H27N5OS B2644393 2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 896312-92-8

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2644393
CAS No.: 896312-92-8
M. Wt: 409.55
InChI Key: IIFOZDYJAGHUJL-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are a class of heterocyclic compounds that have been studied for their potential in the design and development of more selective and potent anticancer molecules .


Synthesis Analysis

A series of 4- (1 H -1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of these compounds was established using NMR and MS analysis .

Scientific Research Applications

Synthesis and Structural Elucidation

A series of acetamide derivatives, including those with structural similarities to the compound , have been synthesized and structurally elucidated. These studies focus on developing new compounds with potential antimicrobial, antifungal, and antitubercular activities. The structural assignment of these compounds is confirmed through various spectroscopic methods, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial and Antiviral Activities

Derivatives of the compound have been evaluated for their antimicrobial and antiviral activities. Research has indicated the potential of these derivatives to act against various bacterial, fungal, and viral pathogens, highlighting their significance in the development of new therapeutic agents. The antimicrobial and antiviral assessments have revealed that some derivatives show promising activity, which could be further explored for drug development (Chalenko et al., 2019).

Antitumor and Anticancer Activities

Investigations into the antitumor and anticancer properties of acetamide derivatives have been conducted. These studies aim to identify new therapeutic options for cancer treatment. Some compounds have shown promising inhibitory effects on various cancer cell lines, suggesting the potential for further development into anticancer drugs (Albratty, El-Sharkawy, & Alam, 2017).

Insecticidal Activities

Research has also explored the insecticidal activities of acetamide derivatives against agricultural pests, such as the cotton leafworm. These studies contribute to the search for new, effective, and environmentally friendly insecticides (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activities

The compound and its derivatives have been used to construct novel coordination complexes with metals such as Co(II) and Cu(II). These complexes have been analyzed for their potential antioxidant activities, providing insights into their therapeutic applications beyond their antimicrobial and antitumor properties (Chkirate et al., 2019).

Mechanism of Action

Compounds containing the 1,2,4-triazole moiety have shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . They also showed acceptable correlation with bioassay results in regression plots generated by 2D QSAR models .

Properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5OS/c1-17-9-11-18(12-10-17)15-23-20(28)16-29-22-25-24-21(19-7-3-2-4-8-19)27(22)26-13-5-6-14-26/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFOZDYJAGHUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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